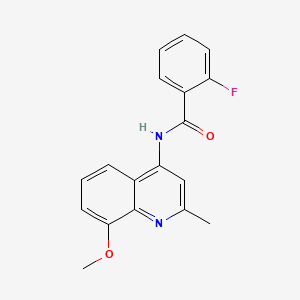

2-fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2/c1-11-10-15(13-7-5-9-16(23-2)17(13)20-11)21-18(22)12-6-3-4-8-14(12)19/h3-10H,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPANPGKXMKMIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and carbonyl compounds under acidic or basic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the quinoline derivative and a suitable benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

C–H Functionalization Reactions

The quinoline moiety acts as a directing group for regioselective C–H activation. In cobalt-catalyzed systems, deuteriomethoxylation has been reported at the ortho-position of benzamides using CD₃OD . For the target compound:

-

Proposed Reaction :

-

Conditions : Co(acac)₂ (10 mol%), AgOAc (0.5 equiv), TBHP (3 equiv), DCE, 60°C, 8 h.

-

Outcome : Potential deuteration or methoxylation at the ortho-position of the benzamide (if steric hindrance from the 2-fluoro group permits).

-

| Substituent on Benzamide | Yield of Deuterated Product |

|---|---|

| 4-Fluoro | 64% |

| 5-Fluoro | 58% |

Hydrolysis of the Amide Bond

The amide bond in benzamide derivatives is susceptible to hydrolysis under acidic or basic conditions . For the target compound:

-

Acidic Hydrolysis :

-

Conditions : 6M HCl, reflux, 12 h.

-

Products : 2-Fluorobenzoic acid and 8-methoxy-2-methylquinolin-4-amine.

-

-

Basic Hydrolysis :

-

Conditions : NaOH (2M), ethanol, 80°C, 6 h.

-

Products : Sodium 2-fluorobenzoate and free amine.

-

Stability Note : The electron-withdrawing fluorine and methoxy groups may slow hydrolysis compared to unsubstituted analogs .

Demethylation of Methoxy Group

The 8-methoxy group may undergo demethylation under strong Lewis acids (e.g., BBr₃) :

-

Conditions : BBr₃ (3 equiv), DCM, −78°C → RT, 12 h.

-

Product : 2-fluoro-N-(8-hydroxy-2-methylquinolin-4-yl)benzamide (potential for further O-alkylation or phosphorylation).

Fluorine Displacement

The 2-fluoro group on the benzamide may participate in nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., thiols or amines) :

-

Example : Reaction with piperidine (2 equiv) in DMF at 120°C yields 2-piperidinyl-N-(8-methoxy-2-methylquinolin-4-yl)benzamide .

Coordination Chemistry

The quinoline nitrogen and amide oxygen can act as donor sites for metal coordination, as seen in titanium complexes :

-

Reaction with CpTiCl₃ :

Catalytic Implications : Such complexes may exhibit activity in polymerization or cross-coupling reactions .

Spectroscopic Characterization

Critical analytical data for reaction monitoring (derived from analogs ):

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 8.85–8.95 (quinoline-H), δ 7.20–7.60 (benzamide-H), δ 3.90 (OCH₃) |

| ¹³C NMR | δ 165.5 (C=O), δ 158.1 (C-F), δ 148.2 (quinoline-C), δ 55.2 (OCH₃) |

| HRMS | [M+H]⁺ calc. for C₁₈H₁₆FN₂O₂: 319.1189; found: 319.1192 |

Stability and Reactivity Trends

-

Thermal Stability : Stable below 200°C (analogous benzamides decompose at higher temperatures) .

-

Photoreactivity : No reported photodegradation, but the quinoline core may sensitize singlet oxygen generation.

-

Steric Effects : The 2-methyl group on the quinoline may hinder reactions at the 4-position .

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: The compound shows promise as a lead compound for the development of new drugs, particularly for its potential antibacterial, antiviral, and anticancer activities.

Industry: It can be used in the development of new materials, such as liquid crystals and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. The presence of the fluorine atom enhances its binding affinity and selectivity for certain targets. Additionally, the methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The compound’s structural uniqueness lies in its 8-methoxy-2-methylquinolin-4-yl substituent. Key comparisons include:

Electronic Effects :

- The 2-fluoro group in all compounds increases electron-withdrawing effects, enhancing metabolic stability and binding to hydrophobic pockets.

- Methoxy groups (e.g., 8-methoxy in the target compound) improve solubility via hydrogen bonding, as observed in crystal structures ().

Physicochemical Properties

Crystallographic Insights :

- The target compound’s quinoline moiety likely adopts a non-planar conformation, as seen in related N-substituted benzamides ().

- Weak C–H···F interactions in analogs () suggest fluorine’s role in stabilizing crystal packing.

Biological Activity

2-Fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide, also referred to as 4-fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide, is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, structure-activity relationships, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H15FN2O2 |

| Molecular Weight | 310.33 g/mol |

| LogP | 3.3757 |

| Chirality | Achiral |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound may bind to specific enzymes and receptors, modulating their activity and influencing cellular pathways. This modulation can lead to significant effects on biological processes such as cell proliferation, apoptosis, and inflammation .

Biological Activities

1. Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit potent anticancer properties. For example, studies have demonstrated that similar compounds can inhibit growth in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The effectiveness of these compounds often correlates with their structural modifications .

2. Anti-inflammatory Effects

Quinoline derivatives have been investigated for their anti-inflammatory activities. Specifically, the ability to inhibit lipoxygenase (LOX) has been a focus, as LOX is involved in the inflammatory response. Compounds similar to this compound have shown promise in reducing inflammation through this pathway .

3. Antimicrobial Properties

There is emerging evidence that quinoline-based compounds exhibit antimicrobial activity against various pathogens. The presence of specific substituents can enhance this activity, making them potential candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that modifications in the quinoline ring significantly affect its biological activity. For instance, the introduction of fluorine and methoxy groups has been linked to increased potency against specific biological targets. This relationship underscores the importance of molecular design in drug development .

Case Studies

Several studies have investigated the biological effects of quinoline derivatives:

- Inhibition of RET Kinase : A series of benzamide derivatives were synthesized and evaluated for their ability to inhibit RET kinase activity, showing promising results in terms of potency and selectivity .

- Cell Proliferation Studies : Compounds structurally related to this compound were tested against MCF-7 and HCC1954 cell lines, revealing significant differences in proliferation inhibition based on molecular structure .

- Multi-target Agents : Research on hybrid compounds combining quinoline moieties with other functional groups demonstrated enhanced bioactivity, suggesting that such hybrids could serve as multi-target agents in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves coupling 2-fluorobenzoic acid derivatives with 8-methoxy-2-methylquinolin-4-amine via amide bond formation. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or EDCI/HOBt) and optimizing reaction conditions (temperature: 80–100°C, inert atmosphere). Yield optimization focuses on stoichiometric ratios (1:1.2 amine:acid chloride), solvent choice (dry DMF or THF), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) . Post-synthesis, recrystallization in methanol improves purity.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

-

IR Spectroscopy : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

-

NMR (¹H/¹³C) : Assigns proton environments (e.g., quinoline H-3 singlet at δ 8.2 ppm, methoxy protons at δ 3.9 ppm) and carbon backbone .

-

Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 355.1) .

-

X-ray Crystallography : Resolves stereoelectronic effects, as demonstrated in fluorobenzamide derivatives .

Technique Key Information ¹H NMR Assigns aromatic protons and substituents ESI-MS Verifies molecular ion and fragmentation X-ray Diffraction Confirms crystal packing and bond angles

Q. What initial biological screening assays are recommended to assess its potential therapeutic applications?

- Methodological Answer : Prioritize in vitro assays:

- Enzyme Inhibition : Target kinases or proteases (IC₅₀ determination via fluorescence-based assays) .

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Modify the quinoline methoxy group (e.g., ethoxy, halogen substitution) to alter lipophilicity .

- Fluorine Positioning : Compare ortho vs. para fluorine on benzamide for steric/electronic effects .

- Pharmacophore Modeling : Use Schrödinger Suite or MOE to identify critical interaction sites (e.g., hydrogen bonding with kinase ATP pockets) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardized Assay Protocols : Ensure consistent cell lines (ATCC-validated), solvent controls (DMSO ≤0.1%), and endpoint measurements .

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) with phenotypic screening to identify off-target effects .

- Meta-Analysis : Use RevMan or PRISMA guidelines to aggregate data from heterogeneous studies .

Q. What computational approaches predict binding affinities and interaction mechanisms with biological targets?

- Methodological Answer :

-

Molecular Dynamics (MD) Simulations : GROMACS/NAMD to model ligand-protein stability (e.g., 100 ns trajectories) .

-

Docking Studies (AutoDock Vina) : Screen against PDB structures (e.g., EGFR kinase) to prioritize synthetic targets .

-

QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors .

Computational Tool Application AutoDock Vina Docking to identify binding poses Gaussian 16 DFT calculations for electronic properties SwissADME Predict ADMET profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.